- Preparation method of nebracetam for treatment of Alzheimer's disease, China, , ,
Cas no 96449-69-3 (1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one)

96449-69-3 structure
Nome del prodotto:1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Numero CAS:96449-69-3
MF:C12H15NO2
MW:205.253003358841
MDL:MFCD10003985
CID:1016161
PubChem ID:178824
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
- 4-(Hydroxymethyl)-1-benzylpyrrolidin-2-one
- 4-(Hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinone (ACI)
- Web 1868
- 96449-69-3
- CS-0038287
- 1-benzyl-4-hydroxymethyl-pyrrolidine-2-one
- 1-benzyl-4-(hydroxymethyl)-2-pyrrolidinone
- AB56109
- SY030075
- KJNWTBGLUKBKME-UHFFFAOYSA-N
- 1-Benzyl-4-(hydroxymethyl)-2-pyrrolidone
- AKOS013528574
- WEB-1868
- AS-41333
- DTXSID50914502
- WDA44969
- EN300-86026
- (+-)-1-Benzyl-4-hydroxymethylpyrrolidin-2-one
- MFCD10003985
- DB-011322
- SCHEMBL3240700
- 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(phenylmethyl)-
-
- MDL: MFCD10003985
- Inchi: 1S/C12H15NO2/c14-9-11-6-12(15)13(8-11)7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
- Chiave InChI: KJNWTBGLUKBKME-UHFFFAOYSA-N
- Sorrisi: O=C1CC(CO)CN1CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 205.110279
- Massa monoisotopica: 205.110279
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 224
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.5
- XLogP3: 0.5
Proprietà sperimentali
- Densità: 1.185
- Punto di ebollizione: 411.3 ℃ at 760 mmHg
- Punto di infiammabilità: 202.5°C
- Indice di rifrazione: 1.578
- PSA: 40.54000
- LogP: 0.96530
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB447960-5 g |
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
96449-69-3 | 5g |
€1,074.90 | 2023-04-22 | ||
eNovation Chemicals LLC | Y1050458-1g |
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(phenylmethyl)- |
96449-69-3 | 95% | 1g |
$205 | 2024-06-06 | |
Enamine | EN300-86026-5.0g |
1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
96449-69-3 | 94% | 5.0g |
$483.0 | 2023-02-11 | |
TRC | B131073-100mg |
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
96449-69-3 | 100mg |
$ 95.00 | 2022-04-02 | ||
eNovation Chemicals LLC | D256659-5g |
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
96449-69-3 | 97% | 5g |
$2100 | 2024-05-24 | |
Chemenu | CM101461-250mg |
1-BENZYL-4-(HYDROXYMETHYL)PYRROLIDIN-2-ONE |
96449-69-3 | 95%+ | 250mg |
$*** | 2023-05-29 | |
Chemenu | CM101461-1g |
1-BENZYL-4-(HYDROXYMETHYL)PYRROLIDIN-2-ONE |
96449-69-3 | 95%+ | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-86026-0.05g |
1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
96449-69-3 | 94% | 0.05g |
$22.0 | 2023-09-02 | |
Enamine | EN300-86026-1.0g |
1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
96449-69-3 | 94% | 1.0g |
$121.0 | 2023-02-11 | |
eNovation Chemicals LLC | Y1223800-5g |
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
96449-69-3 | 95% | 5g |
$780 | 2024-06-03 |
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 40 min, 0 - 5 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Borate(1-), trihydro(N-methylmethanaminato)-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 2 h, -10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Solvents: Diethyl ether
Riferimento
- Aminoborohydrides. 13. Facile reduction of N-alkyl lactams with 9-borabicyclo[3.3.1]nonane (9-BBN) and lithium aminoborohydrides (LAB) reagentsARKIVOC (Gainesville, 2001, (4), 59-75,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ; 19 h, reflux; reflux → rt
1.2 Reagents: Citric acid Solvents: Water
1.2 Reagents: Citric acid Solvents: Water
Riferimento
- Preparation of pregabalin derivatives for the treatment of fibromyalgia and other disorders, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Isopropanol ; 30 min, 0 - 5 °C; 2 h, 0 - 5 °C; overnight
1.2 Reagents: Ammonium chloride Solvents: Acetone , Water ; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Acetone , Water ; 1 h, rt
Riferimento
- Synthesis of new β-trifluoromethyl containing GABA and β-fluoromethyl containing N-benzylpyrrolidinonesJournal of Fluorine Chemistry, 2010, 131(2), 224-228,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 4 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ; 19 h, reflux; rt → reflux
1.2 Reagents: Citric acid Solvents: Water
1.2 Reagents: Citric acid Solvents: Water
Riferimento
- Preparation of substituted β-alkyl-γ-aminobutyric acids as therapeutic agents with pharmacologic properties comparable to or better than gabapentin, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Methanol , Sulfuric acid ; reflux
1.2 Reagents: Sodium borohydride Solvents: Methanol , Water
1.2 Reagents: Sodium borohydride Solvents: Methanol , Water
Riferimento
- Intramolecular 1,6-Addition to 2-Pyridones. Mechanism and Synthetic ScopeJournal of Organic Chemistry, 2010, 75(11), 3766-3774,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- 4-Hydroxymethyl pyrrolidinones substituted in the 1-position, intermediates in their production, and their use, Federal Republic of Germany, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Substituted pyrazolones require N2 hydrogen bond donating ability to protect against cytotoxicity from protein aggregation of mutant superoxide dismutase 1Bioorganic & Medicinal Chemistry Letters, 2012, 22(21), 6647-6650,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ; 19 h, reflux; reflux → rt
1.2 Reagents: Citric acid Solvents: Water
1.2 Reagents: Citric acid Solvents: Water
Riferimento
- Method of treating cartilage damage, European Patent Organization, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Product subclass 15: aminoboranes and borane-amine complexesScience of Synthesis, 2004, 6, 455-484,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol , Water ; 0 - 5 °C; 4 h, 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Riferimento
- Synthesis of nebracetam fumarateZhongguo Yiyao Gongye Zazhi, 2008, 39(6), 404-406,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 4 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of carboxamides as ubiquitin-specific protease inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 18 h, rt
1.2 Reagents: Methanol ; 20 min, rt
1.2 Reagents: Methanol ; 20 min, rt
Riferimento
- Aminopiperidines and related compounds a MCH modulators and their preparation, pharmaceutical compositions and use in the treatment of metabolic, feeding and sexual disorders, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Borate(1-), trihydro(N-methylmethanaminato)-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
Riferimento
- Aminoborohydrides. 11. Facile Reduction of N-Alkyl Lactams to the Corresponding Amines Using Lithium AminoborohydridesOrganic Letters, 1999, 1(5), 799-801,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Isopropanol
Riferimento
- Reductive Alkylation of Tertiary Lactams via Addition of Organocopper (RCu) Reagents to Thioiminium IonsJournal of Organic Chemistry, 2017, 82(23), 12318-12327,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Method for synthesis of 3-benzyl-3-azabicyclo[2,1,0]hexane, China, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ; 19 h, reflux; rt → reflux
1.2 Reagents: Citric acid Solvents: Water
1.2 Reagents: Citric acid Solvents: Water
Riferimento
- Preparation of amino acids as α2δ ligands for fibromyalgia and other disorders, United States, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ; 19 h, reflux; reflux → rt
1.2 Reagents: Citric acid Solvents: Water ; rt
1.2 Reagents: Citric acid Solvents: Water ; rt
Riferimento
- Preparation of (1-aminomethyl-1-cycloalkyl)acetic acid derivatives and 4-aminobutanoic acid derivatives as alpha 2 delta ligands to treat tinnitus, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Lithium borohydride
Riferimento
- Conformationally-constrained inhibitors of 3C or 3C-like proteases, World Intellectual Property Organization, , ,
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Raw materials
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Preparation Products
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Letteratura correlata
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
96449-69-3 (1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one) Prodotti correlati
- 27188-91-6(6-chloro-N4-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4,5-diamine)
- 1073354-84-3(2-Hydroxypyrimidine-5-boronic acid pinacol ester)
- 1803987-37-2(3-(Aminomethyl)-2,5-dibromo-6-(trifluoromethoxy)pyridine)
- 941971-71-7(2-2-(4-methanesulfonylphenyl)acetamido-N-methylthiophene-3-carboxamide)
- 1352499-82-1(1-(2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone)
- 2569698-42-4((R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride)
- 4079-51-0(1-(3-bromophenyl)-2-hydroxyethan-1-one)
- 946260-03-3(4-chloro-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
- 2171452-75-6(2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylpyrrolidin-3-yl}acetic acid)
- 2322678-54-4(benzyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96449-69-3)1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):159.0/558.0